Stereochemical Purity: DL vs L Enantiomer
Boc‑S‑benzyl‑DL‑homocysteine (CAS 1290053‑06‑3) is a racemic mixture that exhibits no measurable optical rotation, in contrast to its enantiopure L‑counterpart Boc‑S‑benzyl‑L‑homocysteine (CAS 16947‑99‑2), which shows [α]ᴅ = –13.5 ± 1 ° (c=1, MeOH) [REFS‑1]. The L‑form also displays a sharp melting point of 101–107 °C, whereas the DL‑form does not have a published sharp melting range, consistent with its racemic nature [REFS‑2]. This absence of optical activity is a definitive quality indicator for the DL product and directly impacts crystallization behavior and chiral selectivity in peptide coupling.
| Evidence Dimension | Optical rotation and melting behaviour |
|---|---|
| Target Compound Data | [α]ᴅ = 0 ° (no rotation); melting range not sharply defined |
| Comparator Or Baseline | Boc‑S‑benzyl‑L‑homocysteine: [α]ᴅ = –13.5 ± 1 ° (c=1, MeOH); mp 101–107 °C |
| Quantified Difference | Complete absence of specific rotation; qualitative difference in melting profile |
| Conditions | Polarimetry in methanol; melting point determination by vendor specification |
Why This Matters
For non‑stereoselective syntheses, the racemic DL‑form avoids enantiomeric enrichment issues and simplifies purification, while the L‑form is essential for chiral integrity; procurement must match the stereochemical requirement of the target peptide.
